N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-11-3-6-13(7-4-11)24-10-16(19)17-14-8-5-12(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQJVVCEFBOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with 4-methoxythiophenol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
- Reduction : The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
- Substitution : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions .
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzyme activity by binding to their active sites, which can lead to reduced inflammation or microbial growth. Preliminary studies indicate that it exhibits significant antibacterial and antifungal properties .
Medicine
The compound is explored for its therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Recent studies have demonstrated that derivatives of this compound significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro. The IC50 values for anti-inflammatory activity were reported as 19.45 μM for COX-1 and 42.1 μM for COX-2 .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a precursor allows for the creation of various functionalized compounds that can be used in different industrial applications .
Cytotoxicity and Antimicrobial Studies
A study assessed the cytotoxic effects of the compound using MTT assays on various cell lines, demonstrating low toxicity against human cells while exhibiting potent antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The zones of inhibition ranged from 12 mm to 24 mm depending on concentration .
Anti-inflammatory Effects
Research indicated that derivatives can significantly reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory conditions .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Precursor for organic synthesis | Undergoes oxidation, reduction, substitution reactions |
| Biology | Enzyme inhibition | Reduces inflammation; antimicrobial properties |
| Medicine | Anti-inflammatory and antimicrobial | Low toxicity; effective against bacterial strains |
| Industry | Development of new materials | Useful in creating functionalized compounds |
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- N-(4-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- N-(4-methoxy-2-nitrophenyl)-2-(4-nitrophenyl)sulfanylacetamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is an organic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features several functional groups, including methoxy, nitro, and sulfanyl groups. Its molecular formula is C16H16N2O5S, which contributes to its unique reactivity and biological interactions. The presence of a nitrophenyl moiety and a sulfanylacetamide group enhances its potential as an enzyme inhibitor, influencing various biological pathways.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with 4-methoxythiophenol in the presence of an acylating agent like acetic anhydride. Common solvents used in this synthesis include dichloromethane or ethanol, with triethylamine often serving as a catalyst. The reaction conditions are crucial for achieving high yield and purity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The compound's structure allows it to interact with specific molecular targets, potentially leading to reduced inflammation or antimicrobial effects. Preliminary studies have suggested its application in medicinal chemistry as a therapeutic agent against various diseases.
Antimicrobial Properties
The compound has shown promise in antimicrobial activities. Its structural components may enhance its ability to inhibit microbial growth, making it a candidate for further investigation in the development of new antibiotics. Studies have demonstrated that similar compounds with nitro and methoxy groups can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Antitumor Activity : A study exploring similar compounds indicated that modifications in the phenyl ring could enhance cytotoxic activity against cancer cell lines. The presence of electron-donating groups like methoxy was found to improve efficacy against colon carcinoma cells, suggesting a potential pathway for this compound to be investigated further for antitumor applications .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves binding to the active sites of specific enzymes, inhibiting their activity. This interaction can lead to a cascade of biological responses, including apoptosis in cancer cells or reduced inflammatory responses.
- Structure-Activity Relationship (SAR) : Research has indicated that the arrangement of functional groups significantly influences the biological activity of compounds similar to this compound. Understanding these relationships can guide future synthetic modifications aimed at enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, and what challenges arise during its purification?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfanyl acetamide derivatives are synthesized via thioether bond formation between a thiol-containing intermediate (e.g., 4-methoxythiophenol) and a chloroacetamide precursor. Purification challenges include separating nitro- and methoxy-substituted byproducts. Recrystallization from methanol or aqueous mixtures (as demonstrated for structurally similar N-(4-hydroxy-2-nitrophenyl)acetamide) is effective, but solvent selection must account for the compound’s moderate solubility (~60 µg/mL for analogs) .
- Key Data : Analogous compounds require reflux conditions (e.g., acetic anhydride for acetylation) and pH control (5.5–6.5) to minimize hydrolysis of nitro or methoxy groups .
Q. How can the molecular structure and crystallinity of this compound be characterized to confirm its identity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal for structural confirmation. For example, N-(4-chloro-2-nitrophenyl)acetamide analogs were analyzed using SC-XRD, revealing bond angles (e.g., nitro group torsion angles of -16.7° and 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Powder XRD and NMR (1H/13C) are complementary for amorphous samples.
- Key Data : Monoclinic crystal systems (e.g., space group C2/c) are common for nitroacetamides, with unit cell parameters such as a = 9.66 Å, b = 18.55 Å, and c = 9.31 Å observed in related structures .
Advanced Research Questions
Q. What intermolecular interactions govern the solid-state packing of this compound, and how do they influence its stability?
- Methodology : Analyze hydrogen bonding and π-π stacking via SC-XRD. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits centrosymmetric head-to-tail interactions (C–H⋯O) and [101]-direction chains via C2–H5⋯O5 bonds . Computational tools (e.g., Hirshfeld surface analysis) quantify interaction contributions.
- Key Data : Intermolecular distances (e.g., 2.8–3.2 Å for H⋯O contacts) and packing coefficients (~70%) indicate moderate stability. Nitro group planarity deviations (~16° torsion) may reduce crystallinity in analogs .
Q. How do electronic effects of the 4-methoxy and 2-nitro substituents impact the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Density Functional Theory (DFT) calculations assess substituent effects. The electron-donating methoxy group increases electron density on the phenyl ring, while the nitro group withdraws electrons, creating regioselective reactivity. For example, sulfanyl groups in similar compounds participate in oxidative coupling or thiol-disulfide exchange .
- Key Data : Hammett constants (σ) for -OCH₃ (~-0.27) and -NO₂ (~+1.25) predict ortho/para-directing behavior in electrophilic substitutions. Experimental validation via kinetic studies (e.g., nitration rates) is recommended .
Q. What analytical strategies resolve contradictions in solubility data between computational predictions and experimental measurements?
- Methodology : Use HPLC or LC-MS to assess purity, as impurities (e.g., residual solvents) may artificially alter solubility. For analogs like N-(4-methoxyphenyl)acetamide, experimental solubility (>61 µg/mL) diverges from predicted logP values (~2.5) due to hydrogen-bonding capacity. Phase-solubility diagrams and shake-flask methods under controlled pH (5–7) improve accuracy .
- Key Data : Solubility parameters (e.g., Hansen solubility parameters) for methanol and DMSO correlate well with experimental data for nitroacetamides .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields when introducing the sulfanyl group without overoxidation to sulfonyl derivatives?
- Methodology : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) to prevent oxidation. For example, thioether formation in N-(3-chloro-4-methoxyphenyl)acetamide analogs achieved 70–80% yields under anaerobic conditions . Monitor reaction progress via TLC or in-situ IR spectroscopy.
- Key Data : Overoxidation to sulfones occurs above 50°C; maintaining temperatures <40°C and short reaction times (<2 h) minimizes this .
Q. What computational models predict the biological activity of this compound, given its structural similarity to known bioactive acetamides?
- Methodology : Molecular docking (e.g., AutoDock Vina) and QSAR studies compare the compound to analogs like N-(4-fluorophenyl)acetamide, which show activity against tyrosine kinases. Pharmacophore models highlight the sulfanyl and nitro groups as key interaction sites .
- Key Data : Similar compounds exhibit IC₅₀ values of 10–100 µM in enzyme inhibition assays, suggesting moderate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
